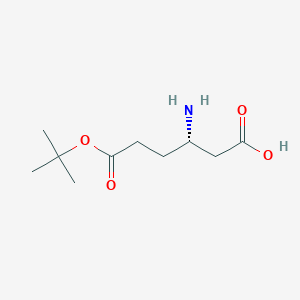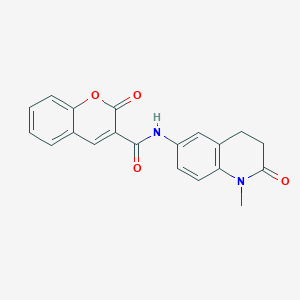
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N2O4 and its molecular weight is 348.358. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Research and Development
The core structure of the compound is related to 4-hydroxy-2-quinolones , which are known for their pharmaceutical and biological activities. These compounds are valuable in drug research and development due to their potential therapeutic effects . The compound could be explored for its efficacy in treating diseases where other quinolone derivatives are active.
Synthesis of Fused Heterocycles
Quinolone derivatives are instrumental in synthesizing related four-membered to seven-membered heterocycles . The compound could serve as a precursor for creating new fused ring systems, which might exhibit unique biological activities.
Antimicrobial and Antiviral Agents
Benzimidazoles, which share a similar structure with the compound, are prominent in many biologically active compounds and have been used as therapeutic agents with antimicrobial and antiviral properties . Research into this compound could extend its application to these areas.
Anti-inflammatory and Analgesic Activity
The compound’s structural analogs have displayed anti-inflammatory and analgesic activities . It could be synthesized and tested for similar pharmacological properties, potentially leading to new pain-relief medications.
Anticancer Research
Compounds with quinolone and benzimidazole moieties have been investigated for their anticancer properties . This compound could be part of studies aimed at developing novel anticancer drugs.
Intramolecular Cycloaddition Reactions
The compound could be used in intramolecular cycloaddition reactions to form tetracyclic isoxazole-containing ring systems . This application is significant in synthetic chemistry for creating complex molecular architectures.
properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-22-16-8-7-14(10-12(16)6-9-18(22)23)21-19(24)15-11-13-4-2-3-5-17(13)26-20(15)25/h2-5,7-8,10-11H,6,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEOZFUKGVVYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2881437.png)
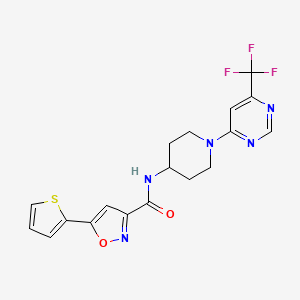


![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881445.png)
![(1S,6S)-7-(2-Ethenylsulfonylethyl)-6-methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2881446.png)
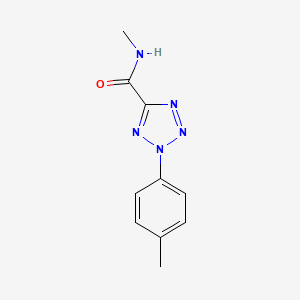
![(E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]({[3-(trifluoromethoxy)phenyl]methylidene})amine hydrobromide](/img/structure/B2881449.png)
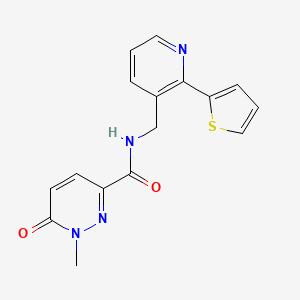
![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2881453.png)
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2881454.png)
![4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881458.png)
![N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2881459.png)
